![molecular formula C20H34O3P2 B6298230 racemic-Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide, 97% CAS No. 1788085-46-0](/img/structure/B6298230.png)
racemic-Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide, 97%
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Overview
Description
This compound is a ligand/palladium catalyst for aryl-alkyl Suzuki-Miyaura cross-coupling reactions . It is produced by Strem Chemicals, Inc . The CAS Number is 1788085-47-1 .
Molecular Structure Analysis
The molecular formula of the compound is C25H36O3P2 . The exact molecular structure is not provided in the search results.Chemical Reactions Analysis
This compound is used as a ligand/palladium catalyst for aryl-alkyl Suzuki-Miyaura cross-coupling reactions . Specific chemical reactions involving this compound are not detailed in the search results.Scientific Research Applications
Free-radical and Nucleophilic Substitution Reactions
Rardon and Macomber (1990) investigated the free-radical bromination of related phosphine oxides, revealing their potential in yielding crystalline compounds upon methanolysis and hydrolysis. These findings suggest the compound's versatility in free-radical and nucleophilic substitution reactions (Rardon & Macomber, 1990).
Synthesis and Mechanistic Studies in Asymmetric Reactions
Carr et al. (2013) explored the synthesis of related phosphine compounds and their use in asymmetric Appel reactions, offering insights into the mechanistic aspects of such reactions and the role of phosphine oxides in stereoselectivity (Carr et al., 2013).
Catalysis and Telomerization
Tschan et al. (2010) demonstrated the efficiency of bulky phosphines in the selective telomerization of 1,3-butadiene with methanol, indicating the potential application of these compounds in industrial processes for the synthesis of key intermediates (Tschan et al., 2010).
Enantioselective Hydrogenation
Research by Benincori et al. (2000) on related phosphine compounds highlighted their application in enantioselective hydrogenation reactions, showing promise for the synthesis of chiral molecules (Benincori et al., 2000).
Chiral Separation and Resolution
Blodgett et al. (2002) achieved resolution of chiral phosphorus compounds using peptide-based chiral selectors, demonstrating the compound's relevance in chiral separation technologies (Blodgett et al., 2002).
Safety and Hazards
The compound is not classified according to the Globally Harmonized System (GHS) . Precautionary measures include avoiding contact with eyes, skin, or clothing, wearing protective gear, and storing in a well-ventilated place . In case of contact with eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
3-tert-butyl-2-ditert-butylphosphoryl-4-methoxy-2H-1,3-benzoxaphosphole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3P2/c1-18(2,3)24-16-14(22-10)12-11-13-15(16)23-17(24)25(21,19(4,5)6)20(7,8)9/h11-13,17H,1-10H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGCBXLKTYYGGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1C(OC2=C1C(=CC=C2)OC)P(=O)(C(C)(C)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide |
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